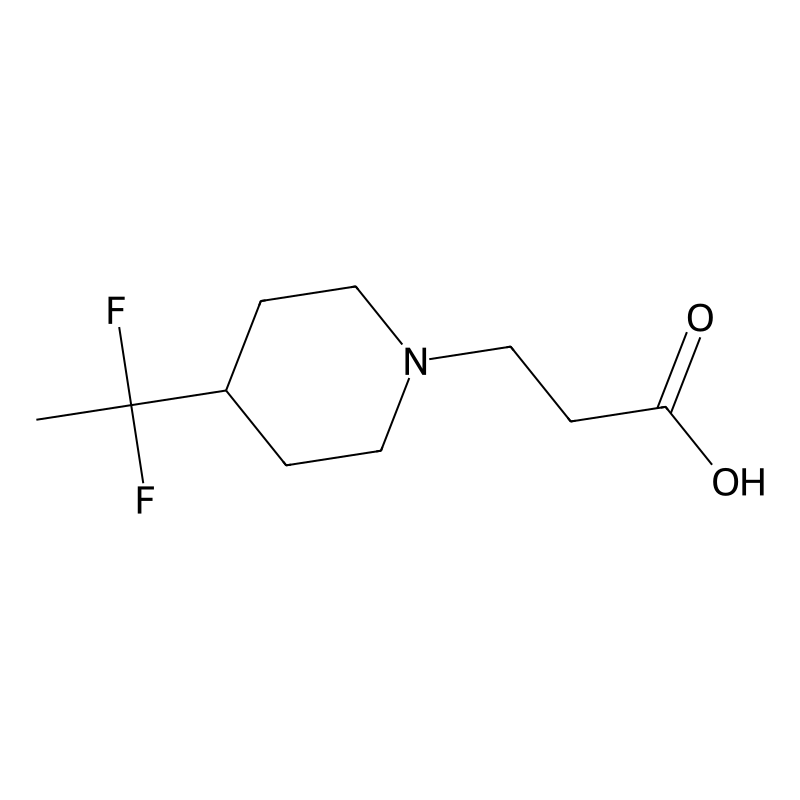

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid is a synthetic organic compound characterized by its unique molecular structure, which includes a piperidine ring substituted with a difluoroethyl group and a propanoic acid moiety. Its molecular formula is , and it has a molecular weight of 221.24 g/mol . This compound is notable for its potential applications in medicinal chemistry and biological research due to the presence of the difluoroethyl group, which can enhance lipophilicity and biological activity.

- Search Results: A few commercial databases mentioning the compound exist, but none provide details on its use in scientific research [, ].

- Chemical Structure Analysis: Analyzing the structure of the molecule suggests it might possess properties relevant for medicinal chemistry research. The piperidine ring and carboxylic acid functional groups are common building blocks in many drugs []. However, without further information, it is impossible to speculate on its specific targets or mechanisms of action.

Further Exploration Strategies

If you're interested in learning more about this specific compound, here are some suggestions for further exploration:

- Scientific Literature Databases: Search for the compound name or its CAS registry number (if available) in scientific literature databases like PubMed or ScienceDirect. These resources might reveal research articles where the compound is mentioned, even if it's not the main focus of the study.

- Patent Databases: Look for patents mentioning the compound. Patents often disclose novel uses of chemicals, including their potential applications in scientific research.

- Contact the Manufacturer: If a commercial supplier of the compound exists, you could try contacting them to inquire about its research applications.

- Oxidation: The compound can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the compound into alcohols or amines, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.

The specific products formed from these reactions depend on the conditions and reagents used.

The synthesis of 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid typically involves several steps:

- Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,5-diamines.

- Introduction of the Difluoroethyl Group: This step often employs nucleophilic substitution reactions using difluoroethyl halides.

- Attachment of the Propanoic Acid Moiety: This can be done via carboxylation reactions or direct coupling methods .

In industrial settings, optimized reaction conditions are crucial for enhancing yield and purity.

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid has several applications:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.

- Biological Research: The compound can be utilized in studies involving enzyme inhibition and receptor interactions.

- Specialty Chemicals Production: It may find use in manufacturing materials with unique properties due to its structural characteristics .

Interaction studies involving 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid focus on its binding affinity to various biological targets. Research indicates that the presence of the difluoroethyl group enhances interactions with specific receptors or enzymes, potentially leading to increased biological activity compared to related compounds . These studies are essential for understanding the therapeutic potential of this compound.

Several compounds share structural similarities with 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid. Notable examples include:

- 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid

- 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid

- 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pentanoic acid

Uniqueness

What sets 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid apart from these similar compounds is its specific combination of a difluoroethyl group, a piperidine ring, and a propanoic acid moiety. This unique structural arrangement imparts distinct chemical and biological properties that may enhance its utility in various applications compared to its analogs .